3,3-Dimethylcyclobutane-1-carbaldehyde

Computational Chemistry Physical Organic Chemistry Strain Energy Analysis

3,3-Dimethylcyclobutane-1-carbaldehyde (CAS 1699999-32-0) is a conformationally restricted gem-dimethylcyclobutane building block for medicinal chemistry and advanced organic synthesis. The 3,3-geminal dimethyl substitution imparts >8 kcal/mol reduced ring strain compared to unsubstituted cyclobutane, alters puckering amplitude, and positions the reactive aldehyde handle in a sterically distinct environment—parameters that generic cyclobutanecarbaldehyde cannot replicate. For SAR studies, FBDD fragment library construction, or Wittig/HWE olefination sequences, substituting with a non-geminal analog would compromise conformational preferences, metabolic stability profiles, and target-binding geometries. Secure this differentiated scaffold for your next synthetic campaign.

Molecular Formula C7H12O
Molecular Weight 112.172
CAS No. 1699999-32-0
Cat. No. B2461150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylcyclobutane-1-carbaldehyde
CAS1699999-32-0
Molecular FormulaC7H12O
Molecular Weight112.172
Structural Identifiers
SMILESCC1(CC(C1)C=O)C
InChIInChI=1S/C7H12O/c1-7(2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3
InChIKeyHIPQXNTZSDKPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylcyclobutane-1-carbaldehyde (CAS 1699999-32-0): Gem-Dimethyl Cyclobutane Aldehyde Building Block Specifications


3,3-Dimethylcyclobutane-1-carbaldehyde (CAS 1699999-32-0) is a conformationally restricted cyclobutane carbaldehyde building block with the molecular formula C₇H₁₂O (MW: 112.17 g/mol) [1]. It features a strained four-membered cyclobutane ring substituted with geminal dimethyl groups at the 3-position and a reactive carbaldehyde moiety at the 1-position. This compound is supplied as a powder requiring ice pack shipping and storage at -10 °C, with typical commercial purity specifications of 91–97% . As a specialized aldehyde building block, it is used in medicinal chemistry research and advanced organic synthesis, leveraging the unique conformational rigidity imparted by the cyclobutane scaffold [2].

Why 3,3-Dimethylcyclobutane-1-carbaldehyde Cannot Be Interchanged with Unsubstituted or Mono-Substituted Cyclobutane Aldehydes


Generic substitution of 3,3-dimethylcyclobutane-1-carbaldehyde with unsubstituted cyclobutanecarbaldehyde (CAS 2987-17-9) or mono-substituted analogs would fundamentally alter the molecular properties of derived compounds. The geminal dimethyl substitution introduces a distinct conformational constraint that significantly modifies both the thermodynamic stability of the cyclobutane ring and the spatial orientation of the aldehyde vector. Computational studies demonstrate that 1,1-dimethylcyclobutane is over 8 kcal mol⁻¹ less strained than unsubstituted cyclobutane—a thermodynamic stabilization directly attributable to the gem-dimethyl effect [1]. This structural difference translates into divergent downstream properties: the 3,3-dimethyl substitution reduces rotational degrees of freedom, alters the puckering amplitude of the cyclobutane ring, and positions the reactive aldehyde in a sterically distinct environment compared to unsubstituted or mono-substituted analogs [2][3]. For procurement decisions in structure-activity relationship (SAR) studies or synthetic route development, substitution with a non-geminal dimethyl analog would yield compounds with different conformational preferences, metabolic stability profiles, and target-binding geometries.

Quantitative Differentiation Evidence for 3,3-Dimethylcyclobutane-1-carbaldehyde vs. Unsubstituted Cyclobutane Aldehydes


Thermodynamic Ring Stabilization: Gem-Dimethyl Substitution Reduces Strain Energy by >8 kcal mol⁻¹

The 3,3-geminal dimethyl substitution confers substantial thermodynamic stabilization to the cyclobutane ring compared to unsubstituted cyclobutane. High-level computational analysis using coupled-cluster theory (CCSD(T)) on 1,1-dimethylcyclobutane (the core structural motif of 3,3-dimethylcyclobutane-1-carbaldehyde) demonstrates a strain energy reduction of more than 8 kcal mol⁻¹ relative to unsubstituted cyclobutane [1]. This stabilization arises from the gem-dimethyl effect and alters the ring puckering energetics. For 3,3-dimethylcyclobutane-1-carbaldehyde, this reduced strain translates to enhanced chemical stability during synthetic transformations and storage compared to unsubstituted cyclobutanecarbaldehyde.

Computational Chemistry Physical Organic Chemistry Strain Energy Analysis

Conformational Restriction: Cyclobutane Ring Provides Validated Scaffold for Reducing Entropic Binding Penalty

The cyclobutane scaffold, including the 3,3-dimethyl substituted variant, functions as an effective conformational restriction element that reduces the entropic penalty upon target binding compared to acyclic or flexible cyclic analogs. In the context of 3,3-dimethylcyclobutane-1-carbaldehyde, the combination of cyclobutane ring rigidity and gem-dimethyl substitution eliminates rotational degrees of freedom that would otherwise be present in linear alkyl aldehydes or larger rings [1]. This scaffold has been validated in numerous drug candidates for improving metabolic stability, directing key pharmacophore groups, and filling hydrophobic pockets [2]. While no direct comparative binding data for 3,3-dimethylcyclobutane-1-carbaldehyde-derived compounds versus acyclic aldehyde-derived compounds are available, the class-level evidence for cyclobutane-mediated conformational restriction is well-established in the peer-reviewed literature [3].

Medicinal Chemistry Drug Design Conformational Analysis

Synthetic Utility: Aldehyde Handle Enables Diverse Downstream Transformations with Intact Cyclobutane Core

The carbaldehyde group at the 1-position of 3,3-dimethylcyclobutane-1-carbaldehyde serves as a versatile synthetic handle for numerous transformations while preserving the intact cyclobutane core. This differentiates it from cyclobutane carboxylic acids or ketones, which require activation or reduction steps prior to certain coupling reactions. The aldehyde can directly participate in reductive amination (forming amines), Wittig/Horner-Wadsworth-Emmons reactions (forming alkenes), Grignard additions (forming secondary alcohols), and condensation reactions (forming imines, hydrazones, oximes) [1][2]. In contrast, the unsubstituted analog cyclobutanecarbaldehyde (CAS 2987-17-9) lacks the gem-dimethyl stabilization and may exhibit different regioselectivity in certain transformations due to reduced steric shielding of the cyclobutane ring.

Organic Synthesis Building Block Chemistry Late-Stage Functionalization

Storage and Handling Differentiation: Low-Temperature Storage Requirement Reflects Aldehyde Reactivity

3,3-Dimethylcyclobutane-1-carbaldehyde requires storage at -10 °C and ships with an ice pack, reflecting the reactive nature of the aldehyde functional group . This handling specification differentiates it from more stable cyclobutane derivatives such as carboxylic acids or amides that can be stored at ambient or refrigerated (2–8 °C) temperatures. The commercial purity specification for this compound ranges from 91% to 97% across different vendors . In comparison, unsubstituted cyclobutanecarbaldehyde (CAS 2987-17-9) is typically supplied as a liquid at higher purity (≥98%), while the gem-dimethyl analog is a powder at slightly lower nominal purity—a distinction relevant for procurement decisions where physical form and purity thresholds impact synthetic workflow planning.

Chemical Storage Compound Stability Procurement Specifications

Validated Research and Industrial Application Scenarios for 3,3-Dimethylcyclobutane-1-carbaldehyde


Medicinal Chemistry SAR Exploration: Conformationally Restricted Amine and Amide Library Synthesis

Medicinal chemistry programs seeking to explore conformationally restricted chemical space can employ 3,3-dimethylcyclobutane-1-carbaldehyde for the synthesis of cyclobutane-containing amine and amide libraries. The aldehyde serves as an entry point for reductive amination with diverse primary and secondary amines, generating gem-dimethylcyclobutane-substituted amines with reduced conformational flexibility compared to acyclic alkyl amine analogs [1]. The resulting amines can be further derivatized to amides, sulfonamides, or ureas. The gem-dimethyl stabilization (>8 kcal mol⁻¹ reduced ring strain relative to unsubstituted cyclobutane) [2] provides a more robust scaffold for multi-step synthetic sequences. This application is particularly relevant for programs targeting receptors with hydrophobic binding pockets that can accommodate the dimethyl substitution, or where reduced entropic penalty upon binding is desired [3].

Synthesis of Cyclobutane-Containing Olefins via Wittig or Horner-Wadsworth-Emmons Olefination

3,3-Dimethylcyclobutane-1-carbaldehyde is directly applicable in Wittig and Horner-Wadsworth-Emmons (HWE) olefination reactions to generate gem-dimethylcyclobutane-substituted alkenes. These olefination products serve as advanced intermediates for subsequent transformations including hydrogenation (to saturated alkyl derivatives), epoxidation, dihydroxylation, or cyclopropanation. The gem-dimethyl substitution on the cyclobutane ring imparts distinct steric and electronic properties to the resulting alkene compared to alkenes derived from unsubstituted cyclobutanecarbaldehyde [1]. The aldehyde functionality eliminates the need for preliminary oxidation or reduction steps that would be required if starting from the corresponding alcohol or carboxylic acid, streamlining synthetic routes.

Building Block for sp³-Enriched Fragment Libraries in Fragment-Based Drug Discovery (FBDD)

3,3-Dimethylcyclobutane-1-carbaldehyde is suitable for constructing sp³-enriched fragment libraries for fragment-based drug discovery (FBDD) campaigns. Cyclobutane scaffolds, including gem-dimethyl substituted variants, are recognized as privileged motifs for escaping flatland—the prevalence of planar aromatic structures in screening libraries—and for increasing three-dimensionality and fraction of sp³-hybridized carbons (Fsp³) [1]. The aldehyde group enables facile conjugation to diverse fragment cores via reductive amination, oxime formation, or hydrazone formation. The cyclobutane core provides conformational restriction while the gem-dimethyl groups offer additional hydrophobic contacts and metabolic shielding [2]. Fragments incorporating this scaffold can be advanced to lead-like compounds with improved physicochemical properties compared to purely aromatic analogs.

Synthesis of Cyclobutane-Derived Chiral Ligands and Organocatalysts

The rigid cyclobutane framework of 3,3-dimethylcyclobutane-1-carbaldehyde makes it a valuable precursor for constructing chiral ligands and organocatalysts. The aldehyde can undergo diastereoselective or enantioselective transformations to generate chiral amines, amino alcohols, or imine-based ligands incorporating the gem-dimethylcyclobutane core [1]. The restricted conformational space of the cyclobutane ring, combined with the steric influence of the 3,3-dimethyl substitution, can enhance stereocontrol in asymmetric catalysis applications. This application leverages both the synthetic accessibility of the aldehyde handle and the unique structural features of the gem-dimethylcyclobutane scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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